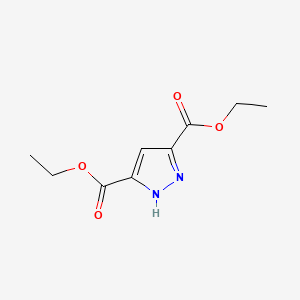

diethyl 1H-pyrazole-3,5-dicarboxylate

Beschreibung

The exact mass of the compound diethyl 1H-pyrazole-3,5-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97126. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality diethyl 1H-pyrazole-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 1H-pyrazole-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 1H-pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXLICVQZUJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191124 | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37687-24-4 | |

| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diethoxycarbonylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1H-pyrazole-3,5-dicarboxylate: A Comprehensive Technical Guide

CAS Number: 37687-24-4

This technical guide provides an in-depth overview of Diethyl 1H-pyrazole-3,5-dicarboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications.

Core Properties and Data

Diethyl 1H-pyrazole-3,5-dicarboxylate is a stable, crystalline solid at room temperature. Its chemical structure, featuring a central pyrazole ring with two flanking ethyl carboxylate groups, makes it a valuable scaffold for the synthesis of a wide range of derivatives.

Physical and Chemical Properties

The key physical and chemical properties of Diethyl 1H-pyrazole-3,5-dicarboxylate are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 37687-24-4[1] |

| Molecular Formula | C₉H₁₂N₂O₄[1] |

| Molecular Weight | 212.21 g/mol [1] |

| Appearance | Pale yellow crystalline powder[1] |

| Melting Point | 51.0 to 55.0 °C[1] |

| Density | 1.249 g/cm³[1] |

| Solubility | Soluble in methanol[1] |

| InChI Key | MBWXLICVQZUJOW-UHFFFAOYSA-N |

Safety and Handling

Diethyl 1H-pyrazole-3,5-dicarboxylate is classified as a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols

This section details the methodologies for the synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate, providing a foundation for its laboratory preparation.

Synthesis via 1,3-Dipolar Cycloaddition

A common and efficient method for the synthesis of the pyrazole core is through a 1,3-dipolar cycloaddition reaction. This can be achieved by reacting ethyl diazoacetate with an appropriate alkyne.

Materials:

-

Ethyl diazoacetate

-

Ethyl propiolate

-

Anhydrous solvent (e.g., diethyl ether, THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl propiolate in the anhydrous solvent.

-

Slowly add a solution of ethyl diazoacetate to the flask at room temperature with constant stirring. The reaction is often exothermic, and cooling may be necessary to maintain a controlled reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure Diethyl 1H-pyrazole-3,5-dicarboxylate.[2][3]

Synthesis via Esterification of 1H-Pyrazole-3,5-dicarboxylic Acid

An alternative route involves the esterification of the corresponding dicarboxylic acid. A detailed protocol for the analogous dimethyl ester synthesis is provided, which can be adapted by substituting methanol with ethanol.[4]

Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid

-

Ethanol

-

Thionyl chloride or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., ethanol)

Procedure:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and then remove the excess ethanol under reduced pressure.

-

The residue is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved through recrystallization or column chromatography.

Applications in Drug Development and Materials Science

The unique structural features of Diethyl 1H-pyrazole-3,5-dicarboxylate make it a valuable building block in several areas of chemical research.

Synthesis of COX-2 Inhibitors

The pyrazole scaffold is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a versatile starting material for the synthesis of various pyrazole-based COX-2 inhibitors. The general synthetic workflow involves the modification of the pyrazole core through reactions such as N-alkylation and amidation to introduce the necessary pharmacophoric elements for selective COX-2 binding.[5][6][7][8][9]

The diagram below illustrates the conceptual role of pyrazole-based inhibitors in the arachidonic acid pathway.

Caption: Role of Pyrazole-based COX-2 Inhibitors in the Inflammatory Pathway.

Ligand in Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups in Diethyl 1H-pyrazole-3,5-dicarboxylate (or its hydrolyzed diacid form) can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of Metal-Organic Frameworks (MOFs).[10][11] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The synthesis of pyrazolate-based MOFs typically involves the solvothermal reaction of a metal salt with the pyrazole-dicarboxylate ligand.

The following diagram outlines the general workflow for the synthesis of a pyrazolate-based MOF.

Caption: General Workflow for Pyrazolate-based MOF Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mocedes.org [mocedes.org]

An In-depth Technical Guide to the Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate from Diethyl 2-oxomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis involves the Knorr pyrazole synthesis, a classic and efficient method for the construction of the pyrazole ring system. This guide details the preparation of the key precursor, diethyl 2-oxomalonate, and its subsequent cyclocondensation with hydrazine to yield the target compound.

Synthesis of Diethyl 2-oxomalonate

The successful synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate is predicated on the availability of high-purity diethyl 2-oxomalonate. Several methods exist for the preparation of this 1,3-dicarbonyl compound from the readily available diethyl malonate. A common and effective laboratory-scale method is the ozonolysis of diethyl ethylidenemalonate.[1]

Experimental Protocol: Ozonolysis of Diethyl Ethylidenemalonate

This two-step procedure involves the condensation of diethyl malonate with acetaldehyde to form diethyl ethylidenemalonate, followed by ozonolysis.

Step 1: Synthesis of Diethyl Ethylidenemalonate

A good yield (68-86%) of diethyl ethylidenemalonate can be achieved through the condensation of diethyl malonate with acetaldehyde in the presence of acetic anhydride.[1]

Step 2: Ozonolysis of Diethyl Ethylidenemalonate

The subsequent ozonolysis of diethyl ethylidenemalonate yields diethyl 2-oxomalonate.

-

Reaction Setup: A solution of diethyl ethylidenemalonate (e.g., 10 g, 0.0537 mol) in dried dichloromethane (100 mL) is prepared in a reaction vessel suitable for ozonolysis and cooled to -78 °C.[1]

-

Ozonolysis: A stream of ozone is passed through the solution for approximately 2 hours until the reaction is complete. The completion of the reaction can be monitored by the appearance of a blue color, indicating the presence of excess ozone.

-

Work-up: The excess ozone is removed by purging the solution with an oxygen or nitrogen flow. Triphenylphosphine (14.1 g, 0.0537 mol) in dichloromethane (50 mL) is then added to the cold solution to reduce the ozonide.[1]

-

Purification: The solvent is removed under reduced pressure, and the crude diethyl 2-oxomalonate is purified by distillation from phosphorus pentoxide, yielding the product in approximately 62% yield.[1] The overall yield from diethyl malonate is reported to be around 45-50%.[1]

| Parameter | Value | Reference |

| Starting Material | Diethyl Ethylidenemalonate | [1] |

| Reagents | Ozone, Dichloromethane, Triphenylphosphine | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time | ~2 hours | [1] |

| Yield | ~62% | [1] |

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

The core of this synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (diethyl 2-oxomalonate) and hydrazine.[2][3][4] This reaction is typically fast and proceeds in high yield due to the formation of a stable aromatic pyrazole ring.[3]

Proposed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-oxomalonate in a suitable solvent such as ethanol or a propanol/water mixture.

-

Reagent Addition: Add hydrazine hydrate (a slight molar excess is often used) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[3]

-

Reaction Conditions: The reaction mixture is typically heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude diethyl 1H-pyrazole-3,5-dicarboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of Diethyl 1H-pyrazole-3,5-dicarboxylate

The structure and purity of the synthesized diethyl 1H-pyrazole-3,5-dicarboxylate can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₄ | [6] |

| Molecular Weight | 212.20 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 55-58 °C | [8] |

Spectroscopic Data

Spectroscopic data provides confirmation of the molecular structure.

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.4 ppm | t | 6H | -CH₃ (ester) |

| ~4.4 ppm | q | 4H | -CH₂- (ester) |

| ~7.0 ppm | s | 1H | C4-H (pyrazole) |

| ~13.5 ppm | br s | 1H | N-H (pyrazole) |

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~14 ppm | -CH₃ (ester) |

| ~62 ppm | -CH₂- (ester) |

| ~112 ppm | C4 (pyrazole) |

| ~140 ppm | C3/C5 (pyrazole) |

| ~160 ppm | C=O (ester) |

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (ester) |

| ~1580 | C=N stretching (pyrazole ring) |

| ~1250 | C-O stretching |

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Caption: Synthetic pathway for diethyl 1H-pyrazole-3,5-dicarboxylate.

Caption: General experimental workflow for the synthesis.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. rsc.org [rsc.org]

- 6. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. PubChemLite - Diethyl 1h-pyrazole-3,5-dicarboxylate (C9H12N2O4) [pubchemlite.lcsb.uni.lu]

The Knorr Pyrazole Synthesis: A Technical Guide to 3,5-Disubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The Knorr pyrazole synthesis, a robust and versatile reaction, has been a cornerstone in heterocyclic chemistry for over a century. First reported by Ludwig Knorr in 1883, this method provides a straightforward route to substituted pyrazoles through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The resulting pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, making this synthesis a vital tool in medicinal chemistry and drug development.[1][3] This guide provides an in-depth overview of the Knorr synthesis for preparing 3,5-disubstituted pyrazoles, complete with experimental protocols, quantitative data, and a mechanistic workflow.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis is typically performed under acidic conditions.[4][5] The reaction mechanism initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1][3]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][2] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific 3,5-disubstituted pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3][7]

Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate.

Materials:

-

Hydrazine sulfate[8]

-

10% Sodium hydroxide solution[8]

-

Acetylacetone (2,4-pentanedione)[8]

-

Ether[8]

-

Saturated sodium chloride solution[8]

-

Anhydrous potassium carbonate[8]

-

Petroleum ether (90–100°C)[8]

Procedure:

-

In a 1-liter round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide.[8]

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[8]

-

Add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[8]

-

Stir the mixture for an additional hour at 15°C.[8]

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[8]

-

Transfer the contents to a 1-liter separatory funnel and extract with 125 ml of ether.[8]

-

Separate the layers and extract the aqueous layer with four 40-ml portions of ether.[8]

-

Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[8]

-

Remove the ether by distillation. The resulting slightly yellow residue of crystalline 3,5-dimethylpyrazole weighs 37–39 g (77–81% yield) with a melting point of 107–108°C.[8]

-

The product can be further purified by recrystallization from approximately 250 ml of 90–100°C petroleum ether.[8]

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Precursor)

This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[3][9]

Materials:

Procedure:

-

In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3][9]

-

Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.[9]

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[3][9]

-

Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether.[9]

-

Recrystallize the solid from a minimum of hot 95% ethanol.[9]

-

Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.[9]

-

Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[9]

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of various 3,5-disubstituted pyrazoles via the Knorr synthesis and its modifications.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetylacetone | Hydrazine sulfate | NaOH (aq) | 15 | 1.5 | 3,5-Dimethylpyrazole | 77-81 | [8] |

| Acetylacetone | Hydrazine hydrate | Water | 15 | 2 | 3,5-Dimethylpyrazole | 95 | [10] |

| Ethyl acetoacetate | Phenylhydrazine | Neat | 135-145 | 1 | 3-Methyl-1-phenyl-5-pyrazolone | ~65-70 | [9][11] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100 | 1 | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | 79 | [7][12] |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | TsOH / I2 | N/A | 48 | Pyrazole derivative 8 | 83 | [13] |

Signaling Pathways and Experimental Workflows

The logical flow of the Knorr pyrazole synthesis is depicted in the following diagram.

Caption: Workflow of the Knorr Pyrazole Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. books.rsc.org [books.rsc.org]

- 10. scribd.com [scribd.com]

- 11. rsc.org [rsc.org]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethyl 1H-Pyrazole-3,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 1H-pyrazole-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and a workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl 1H-pyrazole-3,5-dicarboxylate, providing a quantitative basis for its identification and characterization.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate is characterized by three distinct signals corresponding to the protons of the pyrazole ring and the ethyl ester groups.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole C4-H | ~7.0 | Singlet | - | 1H |

| -O-CH₂ -CH₃ | ~4.4 | Quartet | ~7 | 4H |

| -O-CH₂-CH₃ | ~1.4 | Triplet | ~7 | 6H |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of the symmetrically substituted diethyl 1H-pyrazole-3,5-dicarboxylate is expected to show five distinct signals.[1]

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O (Ester) | ~160 |

| C3/C5 (Pyrazole) | 140 - 150 |

| C4 (Pyrazole) | ~115 |

| -O-CH₂ -CH₃ | 60 - 65 |

| -O-CH₂-CH₃ | ~14 |

Infrared (IR) Spectroscopic Data

The IR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Medium-Strong, Broad |

| C-H Stretch (Alkyl) | 3000–2850 | Medium |

| C=O Stretch (Ester) | 1740–1685 | Strong |

| C-O Stretch (Ester) | 1300–1000 | Strong |

The prominent carbonyl (C=O) stretching vibration from the two equivalent ester groups is a key feature of the IR spectrum.[1] In the related 1H-pyrazole-3,5-dicarboxylic acid, this stretch is observed at 1674 cm⁻¹.[1]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of diethyl 1H-pyrazole-3,5-dicarboxylate. The molecular formula is C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.2 g/mol .[1]

| m/z | Assignment |

| 212 | [M]⁺ (Molecular Ion) |

Common fragmentation patterns for this compound and its analogs include the loss of an ethoxy radical (•OC₂H₅, 45 Da) or an ethyl radical (•C₂H₅, 29 Da).

Experimental Protocols

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a symmetrical 1,3-dicarbonyl precursor such as diethyl 2-formyl-3-oxosuccinate would be reacted with hydrazine.

Procedure:

-

Dissolve diethyl 2-formyl-3-oxosuccinate in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution, typically in a 1:1 molar ratio.

-

The reaction mixture is then heated under reflux for a specified period.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure diethyl 1H-pyrazole-3,5-dicarboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified diethyl 1H-pyrazole-3,5-dicarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of the compound in a volatile solvent (e.g., acetone) and depositing a drop onto a KBr or NaCl plate.[2] Allow the solvent to evaporate completely.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of diethyl 1H-pyrazole-3,5-dicarboxylate.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Diethyl 1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 1H-pyrazole-3,5-dicarboxylate. This document details the expected spectral data, provides established experimental protocols for data acquisition, and presents the information in a clear, structured format to aid in the characterization and quality control of this important heterocyclic compound.

Introduction

Diethyl 1H-pyrazole-3,5-dicarboxylate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other biologically active molecules. Its rigid pyrazole core and functionalizable ester groups make it a versatile scaffold. Accurate spectral characterization is paramount for confirming its structure and purity. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted and experimentally supported ¹H and ¹³C NMR data for diethyl 1H-pyrazole-3,5-dicarboxylate. The assignments are based on established chemical shift principles and data from analogous pyrazole derivatives.

¹H NMR Spectral Data Summary

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~12.0 - 13.0 | broad singlet | - | 1H | N-H |

| ~7.20 | singlet | - | 1H | C4-H |

| ~4.45 | quartet | ~7.1 | 4H | 2 x -OCH₂CH₃ |

| ~1.42 | triplet | ~7.1 | 6H | 2 x -OCH₂CH₃ |

¹³C NMR Spectral Data Summary

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C=O (ester) |

| ~142.0 | C3/C5 |

| ~112.0 | C4 |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of diethyl 1H-pyrazole-3,5-dicarboxylate.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of diethyl 1H-pyrazole-3,5-dicarboxylate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently vortex the NMR tube to ensure complete dissolution of the sample.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: 298 K (25 °C).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 16 ppm is generally sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick all peaks in both spectra.

Visualizations

Molecular Structure

Caption: Molecular structure of diethyl 1H-pyrazole-3,5-dicarboxylate.

General NMR Experimental Workflow

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide provides the essential ¹H and ¹³C NMR spectral information and experimental protocols for the confident characterization of diethyl 1H-pyrazole-3,5-dicarboxylate. The provided data tables and workflows serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, ensuring the accurate identification and quality assessment of this versatile chemical intermediate.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Diethyl 1H-pyrazole-3,5-dicarboxylate

Introduction: Diethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O₄. It serves as a crucial building block in medicinal chemistry and materials science, often utilized as an intermediate in the synthesis of novel bioactive agents and functional materials. Accurate structural confirmation and purity assessment are paramount in these applications. This guide provides a detailed overview of the core analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used to characterize this molecule.

Section 1: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

Experimental Protocol: Solid-State IR Spectroscopy (Thin Film Method)

This protocol outlines a common method for preparing a solid sample for IR analysis.

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of diethyl 1H-pyrazole-3,5-dicarboxylate in a few drops of a volatile solvent like acetone or methylene chloride.[1]

-

Film Deposition: Using a pipette, apply a drop of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[1]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[1] If the resulting peaks are too weak, another drop of the solution can be added and dried.[1]

-

Instrument Setup: Place the salt plate into the sample holder of the Fourier Transform Infrared (FTIR) spectrometer (e.g., a Bruker Tensor 27 FT-IR).[2]

-

Background Scan: Perform a background scan to record the spectrum of the ambient atmosphere, which will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Acquire the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum of transmittance versus wavenumber.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of diethyl 1H-pyrazole-3,5-dicarboxylate displays several characteristic absorption bands that confirm the presence of its key functional groups. The table below summarizes the expected vibrational frequencies.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Structural Assignment |

| 3000–2850 | C-H Stretch | Medium | Methyl (-CH₃) and methylene (-CH₂) groups of the ethyl esters.[3] |

| ~1725 | C=O Stretch | Strong | Carbonyl group of the diethyl ester functionalities.[3] |

| ~1560 | C=N, C=C Stretch | Medium-Strong | Vibrations of the pyrazole ring backbone. |

| 1300–1000 | C-O Stretch | Strong | Asymmetric and symmetric stretching of the ester C-O bonds.[4] |

| 1200–600 | Multiple Bands | Variable | "Fingerprint" region, containing complex C-C and C-N stretches and various bending modes characteristic of the overall molecular structure.[5] |

Note: The exact peak positions can be influenced by the sample state (solid, liquid, or gas) and intermolecular interactions like hydrogen bonding.

Visualization: IR Analysis Workflow

The logical flow from sample preparation to final data interpretation in an FTIR analysis is depicted below.

Caption: Workflow for obtaining and interpreting an IR spectrum.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and valuable structural information through fragmentation.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for analyzing a volatile, thermally stable solid compound like diethyl 1H-pyrazole-3,5-dicarboxylate.

-

Sample Introduction: Introduce a small, pure sample (typically <1 mg) into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).[7] The compound must be volatile enough to enter the gas phase.[7]

-

Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[6][8]

-

Ion Formation: The electron bombardment ejects a valence electron from the molecule, forming a positively charged molecular ion (M⁺•).[9] Excess energy from this process causes the molecular ion to break apart into smaller, charged fragments.[7][9]

-

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an electric field and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Data Presentation: EI-MS Fragmentation Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint. The molecular formula C₉H₁₂N₂O₄ corresponds to a molecular weight of 212.2 g/mol .[3]

| m/z Value | Ion Identity | Formula of Neutral Loss | Identity of Neutral Loss |

| 212 | [M]⁺• | - | Molecular Ion[3] |

| 183 | [M - C₂H₅]⁺ | •C₂H₅ | Ethyl radical |

| 167 | [M - OC₂H₅]⁺ | •OC₂H₅ | Ethoxy radical |

| 139 | [M - OC₂H₅ - CO]⁺ | C₃H₅O₃ | Ethoxy radical and Carbon Monoxide |

Note: The relative abundances of these fragments are key to the spectral interpretation.

Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion can be visualized as a logical pathway, showing the successive loss of neutral fragments.

Caption: Key fragmentation pathways for diethyl 1H-pyrazole-3,5-dicarboxylate in EI-MS.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Crystal Structure of Diethyl 1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have elucidated the three-dimensional structure of diethyl 1H-pyrazole-3,5-dicarboxylate. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The asymmetric unit contains two independent molecules, which exhibit slight conformational differences.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds.

Crystallographic Data

The crystallographic data for diethyl 1H-pyrazole-3,5-dicarboxylate are summarized in the table below. This data is crucial for understanding the packing of the molecules in the solid state and for computational modeling studies.

| Parameter | Value |

| CCDC No. | 236056 |

| Empirical Formula | C₉H₁₂N₂O₄ |

| Formula Weight | 212.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.328(3) |

| b (Å) | 10.983(2) |

| c (Å) | 14.289(3) |

| β (°) | 104.38(3) |

| Volume (ų) | 2024.3(7) |

| Z | 8 |

| Temperature (K) | 293(2) |

Selected Bond Lengths and Angles

The molecular geometry of diethyl 1H-pyrazole-3,5-dicarboxylate is defined by the bond lengths and angles within the molecule. The pyrazole ring is essentially planar, and the ethyl ester groups adopt specific conformations. The tables below present selected bond lengths and angles for the two independent molecules in the asymmetric unit.

Selected Bond Lengths (Å)

| Bond | Molecule 1 | Molecule 2 |

| N1-N2 | 1.361(3) | 1.359(3) |

| N2-C3 | 1.339(4) | 1.341(4) |

| C3-C4 | 1.383(4) | 1.385(4) |

| C4-C5 | 1.387(4) | 1.386(4) |

| C5-N1 | 1.336(4) | 1.338(4) |

| C3-C6 | 1.481(4) | 1.483(4) |

| C6-O1 | 1.206(4) | 1.208(4) |

| C6-O2 | 1.331(4) | 1.333(4) |

| C5-C9 | 1.482(4) | 1.480(4) |

| C9-O3 | 1.207(4) | 1.209(4) |

| C9-O4 | 1.332(4) | 1.330(4) |

Selected Bond Angles (°)

| Angle | Molecule 1 | Molecule 2 |

| C5-N1-N2 | 112.0(2) | 112.1(2) |

| N1-N2-C3 | 105.9(2) | 105.8(2) |

| N2-C3-C4 | 111.4(3) | 111.5(3) |

| C3-C4-C5 | 104.7(3) | 104.6(3) |

| C4-C5-N1 | 115.9(3) | 116.0(3) |

| N2-C3-C6 | 121.2(3) | 121.0(3) |

| C4-C3-C6 | 127.4(3) | 127.5(3) |

| N1-C5-C9 | 120.8(3) | 120.9(3) |

| C4-C5-C9 | 123.3(3) | 123.1(3) |

| O1-C6-O2 | 123.8(3) | 123.7(3) |

| O3-C9-O4 | 123.9(3) | 123.8(3) |

Experimental Protocols

The synthesis and crystallization of high-purity diethyl 1H-pyrazole-3,5-dicarboxylate are critical for obtaining single crystals suitable for X-ray diffraction analysis. The following protocols are based on established chemical principles for this class of compounds.

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

The synthesis is achieved through a Fischer esterification of 1H-pyrazole-3,5-dicarboxylic acid with ethanol, using a strong acid as a catalyst.

Materials:

-

1H-pyrazole-3,5-dicarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure diethyl 1H-pyrazole-3,5-dicarboxylate.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system.

Materials:

-

Purified diethyl 1H-pyrazole-3,5-dicarboxylate

-

Ethanol

-

Hexane

Procedure:

-

Dissolve the purified diethyl 1H-pyrazole-3,5-dicarboxylate in a minimal amount of warm ethanol.

-

To the warm solution, add hexane dropwise until a slight turbidity persists.

-

Gently warm the solution to redissolve the precipitate, resulting in a saturated solution.

-

Cover the container with a perforated film to allow for slow evaporation of the solvents.

-

Allow the solution to stand undisturbed at room temperature.

-

Colorless, prism-shaped crystals are typically formed within several days.

Experimental Workflow

The logical flow of the synthesis and crystallization process is depicted in the following diagram.

Caption: Synthesis and Crystallization Workflow.

References

Physical and chemical properties of diethyl 1H-pyrazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 1H-pyrazole-3,5-dicarboxylate. It is a vital heterocyclic compound used as a versatile intermediate in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] This document includes key identifiers, physicochemical properties, spectral data, detailed experimental protocols for its synthesis, and an analysis of its chemical reactivity and safety information. The information is presented to support its application in research and development.

Chemical Identity and Physical Properties

Diethyl 1H-pyrazole-3,5-dicarboxylate, also known as diethyl 3,5-pyrazoledicarboxylate, is a white to light yellow crystalline powder.[2][3] It is soluble in many organic solvents, including methanol.[2]

Table 1: Chemical Identifiers for Diethyl 1H-pyrazole-3,5-dicarboxylate

| Identifier | Value | Source |

| CAS Number | 37687-24-4 | [3][4] |

| Molecular Formula | C₉H₁₂N₂O₄ | [1][4] |

| IUPAC Name | diethyl 1H-pyrazole-3,5-dicarboxylate | [4] |

| Synonyms | Diethyl 3,5-pyrazoledicarboxylate, 1H-Pyrazole-3,5-dicarboxylic acid diethyl ester, 3,5-Diethoxycarbonylpyrazole | [1][4] |

| InChI | InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11) | [1][4] |

| InChIKey | MBWXLICVQZUJOW-UHFFFAOYSA-N | [1][4] |

| SMILES | CCOC(=O)C1=CC(=NN1)C(=O)OCC | [1][4] |

Table 2: Physicochemical Properties of Diethyl 1H-pyrazole-3,5-dicarboxylate

| Property | Value | Source |

| Molecular Weight | 212.20 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 55-58 °C | [3] |

| Boiling Point (estimated) | 352.03 °C | [3] |

| Density (estimated) | 1.249 g/cm³ | [2] |

| Vapor Pressure (estimated) | 1.93E-05 mmHg at 25°C | [3] |

| pKa (predicted) | 8.08 ± 0.10 | [3] |

| Solubility | Soluble in methanol and other organic solvents | [2] |

Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate

The synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate can be achieved through several routes. Two common methods are the esterification of 3,5-pyrazoledicarboxylic acid and the 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an appropriate alkyne. A detailed protocol for the esterification method is provided below, adapted from a similar procedure for the dimethyl ester.[5]

Experimental Protocol: Synthesis via Esterification

This procedure involves the Fischer esterification of 3,5-pyrazoledicarboxylic acid using ethanol in the presence of a strong acid catalyst.

Materials:

-

3,5-Pyrazoledicarboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or gaseous HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (or other suitable extraction solvent)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-pyrazoledicarboxylic acid in an excess of absolute ethanol.

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, the ethanolic solution can be saturated with dry hydrogen chloride gas.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Work-up: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude diethyl 1H-pyrazole-3,5-dicarboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Caption: Workflow for the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate via esterification.

Spectral Data and Analysis

The structure of diethyl 1H-pyrazole-3,5-dicarboxylate can be confirmed using various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for Diethyl 1H-pyrazole-3,5-dicarboxylate

| Technique | Key Features and Assignments | Source |

| ¹H NMR | δ (ppm): ~1.4 (t, 6H, -CH₃), ~4.4 (q, 4H, -CH₂-), ~7.3 (s, 1H, pyrazole C4-H), ~13.5 (br s, 1H, N-H) | [5] (by analogy with dimethyl ester) |

| FTIR | ν (cm⁻¹): ~3250 (N-H stretch), 3000-2850 (C-H stretch), ~1730 (C=O ester stretch), 1300-1000 (C-O stretch) | [6] |

| Mass Spec (EI) | m/z: 212 [M]⁺, 167 [M-OC₂H₅]⁺, 139 [M-OC₂H₅-CO]⁺ | [6] |

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the signals from the ethyl ester groups and the pyrazole ring protons. The two ethyl groups are equivalent due to the symmetry of the molecule. The methyl protons (-CH₃) typically appear as a triplet, coupled to the adjacent methylene protons. The methylene protons (-CH₂-) appear as a quartet, coupled to the methyl protons. The proton at the C4 position of the pyrazole ring appears as a singlet, and the N-H proton of the pyrazole ring gives a broad singlet at a downfield chemical shift.

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. Key absorption bands include a broad peak corresponding to the N-H stretching vibration of the pyrazole ring, C-H stretching vibrations from the ethyl groups, a strong absorption from the carbonyl (C=O) stretching of the ester groups, and C-O stretching vibrations.[6]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of diethyl 1H-pyrazole-3,5-dicarboxylate shows a molecular ion peak [M]⁺ at m/z 212, which corresponds to its molecular weight.[6] The fragmentation pattern is dictated by the stable pyrazole core and the two ethyl ester side chains.

Caption: Proposed mass spectrometry fragmentation pathway for diethyl 1H-pyrazole-3,5-dicarboxylate.

Chemical Reactivity and Stability

Diethyl 1H-pyrazole-3,5-dicarboxylate is a stable organic compound under standard conditions. Its reactivity is centered around the pyrazole ring and the two ester functionalities.

-

N-Alkylation/Acylation: The nitrogen atom of the pyrazole ring can be alkylated or acylated.

-

Ester Hydrolysis: The ethyl ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.

-

Intermediate in Heterocyclic Synthesis: It serves as a building block for more complex heterocyclic systems, which is of significant interest in medicinal chemistry.[1]

The compound is flammable and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[3]

Applications in Research and Drug Development

Diethyl 1H-pyrazole-3,5-dicarboxylate is a valuable intermediate in organic synthesis. The pyrazole scaffold is a common feature in many pharmaceuticals. This compound's bifunctional nature, with two ester groups, allows for diverse chemical modifications to produce libraries of compounds for screening in drug discovery programs.[1][2] It has been used in the synthesis of compounds with potential antibacterial, antiviral, and antitumor activities.[3] Furthermore, its derivatives have been investigated for their activity against various parasites.

Safety and Handling

Standard laboratory safety protocols should be followed when handling diethyl 1H-pyrazole-3,5-dicarboxylate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is classified as an irritant, causing skin and eye irritation.[3] Store in a cool, dry place away from incompatible materials.

Conclusion

Diethyl 1H-pyrazole-3,5-dicarboxylate is a key chemical intermediate with well-defined physical and chemical properties. Its versatile reactivity makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential applications in the pharmaceutical and materials science industries. This guide provides essential technical information to support its use in a research and development setting.

References

- 1. CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-die… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. diethyl 1H-pyrazole-3,5-dicarboxylate | 37687-24-4 | Benchchem [benchchem.com]

Tautomeric Forms of Diethyl 1H-Pyrazole-3,5-dicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1H-pyrazole-3,5-dicarboxylate is a versatile scaffold in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which are governed by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of diethyl 1H-pyrazole-3,5-dicarboxylate, consolidating crystallographic data, spectroscopic insights from related compounds, and computational predictions. The guide details the structural characteristics of the predominant tautomer in the solid state and discusses the probable tautomeric equilibrium in solution, supported by data from analogous pyrazole systems. Experimental protocols for the characterization of pyrazole tautomers are also provided to facilitate further research in this area.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials, owing to their diverse biological activities and coordination properties.[1] The arrangement of substituents on the pyrazole ring can give rise to different tautomeric forms, which can significantly influence the molecule's reactivity, polarity, and intermolecular interactions. Diethyl 1H-pyrazole-3,5-dicarboxylate, with its symmetrically placed ester groups, presents an interesting case for the study of annular prototropic tautomerism. Understanding the predominant tautomeric forms and the dynamics of their interconversion is crucial for rational drug design and the engineering of novel materials.

Tautomeric Forms of Diethyl 1H-pyrazole-3,5-dicarboxylate

The annular tautomerism in diethyl 1H-pyrazole-3,5-dicarboxylate involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two possible tautomers which are, in this symmetrically substituted case, degenerate in energy in the absence of intermolecular interactions.

The tautomeric equilibrium can be represented as follows:

Caption: Annular tautomerism in diethyl 1H-pyrazole-3,5-dicarboxylate.

Due to the symmetrical substitution, Tautomer A and Tautomer B are chemically equivalent. The position of the proton on either N1 or N2 defines the specific tautomer.

Solid-State Structure: Insights from X-ray Crystallography

The definitive structure of a molecule in the solid state is provided by single-crystal X-ray diffraction. For diethyl 1H-pyrazole-3,5-dicarboxylate, a crystal structure has been determined, revealing its tautomeric form and intermolecular interactions in the crystalline lattice.

A study by Yin et al. (2004) determined the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate. The key findings from this study are summarized below.[1][2]

Table 1: Crystallographic Data for Diethyl 1H-pyrazole-3,5-dicarboxylate

| Parameter | Value |

| Chemical Formula | C₉H₁₂N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Asymmetric Unit | 2 |

| Hydrogen Bonding | Intermolecular N—H⋯O and N—H⋯N interactions |

In the solid state, the compound exists as the 1H-tautomer. The crystal packing is characterized by the formation of dimers through intermolecular hydrogen bonds. Specifically, the pyrazole N-H of one molecule forms a hydrogen bond with a carbonyl oxygen atom of a neighboring molecule, and also with a nitrogen atom of another adjacent molecule.[1][2] This hydrogen bonding network stabilizes a specific tautomeric form in the crystal lattice.

Caption: Intermolecular interactions stabilizing the tautomeric form.

Tautomerism in Solution: A Spectroscopic and Computational Perspective

While X-ray crystallography provides a static picture of the solid state, the tautomeric equilibrium in solution can be significantly different and is influenced by the solvent, temperature, and concentration. For symmetrically substituted pyrazoles like diethyl 1H-pyrazole-3,5-dicarboxylate, the two tautomers are degenerate, and a rapid proton exchange is expected in solution. This typically results in a time-averaged spectrum in NMR spectroscopy.

4.1. NMR Spectroscopy

In solution, the rapid interconversion between the two equivalent tautomers of diethyl 1H-pyrazole-3,5-dicarboxylate would lead to a simplified NMR spectrum. The signals for the C3 and C5 carbons, as well as the protons of the ethyl ester groups at these positions, would be averaged.

Table 2: Expected and Observed NMR Chemical Shifts for Pyrazole Tautomers (General)

| Nucleus | Tautomer A (Hypothetical Fixed) | Tautomer B (Hypothetical Fixed) | Observed in Solution (Rapid Exchange) |

| ¹³C (C3) | ~140-150 ppm | ~130-140 ppm | Averaged Signal |

| ¹³C (C5) | ~130-140 ppm | ~140-150 ppm | Averaged Signal |

| ¹⁵N (N1) | ~ -170 to -190 ppm | ~ -80 to -100 ppm | Averaged Signal |

| ¹⁵N (N2) | ~ -80 to -100 ppm | ~ -170 to -190 ppm | Averaged Signal |

Note: Chemical shift ranges are approximate and based on data for related pyrazole derivatives.[5]

4.2. Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. For diethyl 1H-pyrazole-3,5-dicarboxylate, theoretical calculations would predict the two tautomers to have identical energies in the gas phase. The calculations can also model the effect of solvents by using implicit or explicit solvent models, which would likely show minimal preference for one tautomer over the other due to the molecular symmetry.

Experimental Protocols for Tautomer Analysis

For researchers wishing to investigate the tautomerism of novel pyrazole derivatives, the following experimental workflows are recommended.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most powerful technique for studying tautomeric equilibria in solution.

-

Protocol:

-

Dissolve the pyrazole compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature.

-

For systems with slow exchange, the signals for each tautomer can be integrated to determine the equilibrium constant.

-

For systems with fast exchange (like diethyl 1H-pyrazole-3,5-dicarboxylate), variable temperature (VT) NMR can be employed. By lowering the temperature, the rate of proton exchange can be slowed, potentially allowing for the resolution of signals from individual tautomers.

-

2D NMR techniques such as NOESY can be used to identify through-space correlations that may be specific to a particular tautomer.

-

Caption: Workflow for NMR analysis of pyrazole tautomerism.

5.2. X-ray Crystallography

This method provides unambiguous evidence of the tautomeric form in the solid state.

-

Protocol:

-

Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic positions, including the location of the pyrazole N-H proton.

-

Conclusion

The tautomerism of diethyl 1H-pyrazole-3,5-dicarboxylate is characterized by a degenerate equilibrium between two chemically equivalent forms. In the solid state, crystallographic evidence confirms the presence of the 1H-tautomer, stabilized by a network of intermolecular hydrogen bonds. In solution, a rapid proton exchange between the two nitrogen atoms is expected, leading to time-averaged spectroscopic signals. While specific quantitative data for the solution-phase tautomerism of this compound is limited, the established methodologies of NMR spectroscopy and computational chemistry provide a robust framework for the investigation of this and other pyrazole derivatives. A thorough understanding of the tautomeric behavior of this important scaffold is essential for its continued application in drug discovery and materials science.

References

- 1. Diethyl 1H-pyrazole-3,5-dicarboxylate | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile of Diethyl 1H-pyrazole-3,5-dicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl 1H-pyrazole-3,5-dicarboxylate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed, adaptable experimental protocol for determining solubility based on established methods for similar compounds.

Introduction

Diethyl 1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often necessitates a thorough understanding of its solubility characteristics in different solvent systems to facilitate reaction setup, purification, and formulation. This guide aims to provide a foundational understanding of its solubility profile.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Citation |

| Methanol | Soluble | |

| Organic Solvents | Soluble | [1][2] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. For many applications, particularly in drug development and process chemistry, determining the quantitative solubility is crucial. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol is a detailed methodology for determining the solubility of a solid organic compound, such as diethyl 1H-pyrazole-3,5-dicarboxylate, in an organic solvent. This method is adapted from the isothermal saturation method, a widely accepted technique for generating accurate solubility data.

Principle

The isothermal saturation method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.

Materials and Apparatus

-

Diethyl 1H-pyrazole-3,5-dicarboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of diethyl 1H-pyrazole-3,5-dicarboxylate to a series of vials, each containing a known volume or mass of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis and Dilution: Determine the mass of the filtered solution. Dilute the solution to a known volume with the same solvent. This diluted solution will be used for concentration analysis.

-

Concentration Determination: Analyze the concentration of diethyl 1H-pyrazole-3,5-dicarboxylate in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the solute in the filtered aliquot.

-

m_solvent is the mass of the solvent in the filtered aliquot.

-

Data Analysis

The experimental solubility data obtained at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation or the λh equation to understand the thermodynamic behavior of the dissolution process.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for diethyl 1H-pyrazole-3,5-dicarboxylate in organic solvents is not extensively documented, this guide provides the available qualitative information and a robust, adaptable experimental protocol for its determination. Accurate solubility data is fundamental for the effective application of this compound in research and development. The provided methodology offers a reliable framework for researchers to generate this critical data in-house.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-3,5-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural features and versatile reactivity have led to its incorporation into a multitude of biologically active compounds and functional materials. Among the vast family of pyrazole derivatives, pyrazole-3,5-dicarboxylic acid and its analogues have garnered significant attention due to their potent and diverse pharmacological activities, as well as their utility as building blocks in the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of pyrazole-3,5-dicarboxylic acids, supplemented with detailed experimental protocols, quantitative data, and visualizations of their biological mechanisms of action.

Historical Context: The Dawn of Pyrazole Synthesis

The journey into the world of pyrazoles began in the late 19th century with the pioneering work of German chemists Ludwig Knorr and Hans von Pechmann. While the first synthesis of the parent pyrazole ring is attributed to Pechmann in 1898 from the reaction of acetylene and diazomethane, it was Knorr's work in 1883 that established a more general and widely adopted method for pyrazole synthesis.[1]

The Knorr pyrazole synthesis , a cornerstone of heterocyclic chemistry, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2] This versatile reaction allows for the formation of a wide array of substituted pyrazoles by varying the nature of the starting materials. The mechanism, initiated by the attack of the hydrazine on one of the carbonyl groups, proceeds through a series of condensation and cyclization steps to yield the stable aromatic pyrazole ring.[3]

Another classical approach, the Pechmann pyrazole synthesis , utilizes the reaction of diazomethane with acetylenic compounds.[4] This method, while effective, is often limited by the hazardous nature of diazomethane and can present challenges regarding regioselectivity.[4]

These foundational discoveries laid the groundwork for over a century of research into the synthesis and application of pyrazole-containing molecules, ultimately leading to the development of important pharmaceuticals and functional materials.

The Emergence of Pyrazole-3,5-dicarboxylic Acid

While the initial focus was on the synthesis of the core pyrazole scaffold, the specific preparation of pyrazole-3,5-dicarboxylic acid came later. A common and effective method for its synthesis involves the oxidation of a readily available precursor, 3,5-dimethylpyrazole. This transformation is a powerful demonstration of how simple, substituted pyrazoles can be elaborated into more complex and functionalized derivatives.

Key Synthetic Protocol: Oxidation of 3,5-Dimethylpyrazole

A widely employed and reliable method for the preparation of 1H-pyrazole-3,5-dicarboxylic acid is the oxidation of 3,5-dimethylpyrazole using a strong oxidizing agent such as potassium permanganate.[2] This method provides a direct route to the desired diacid.

Experimental Protocol:

Materials:

-

3,5-Dimethylpyrazole

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3,5-dimethylpyrazole (0.818 mol) in 700 mL of water heated to 70°C.[2]

-

Slowly add potassium permanganate (3.271 mol) to the heated solution, ensuring the temperature does not exceed 90°C.[2] The reaction is exothermic and requires careful monitoring.

-

After the addition is complete, cool the reaction mixture to room temperature.[2]

-